1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. The “3-Methoxyphenyl” part suggests the presence of a phenyl ring with a methoxy group attached .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolidine ring (a five-membered ring with one nitrogen atom), a carboxylic acid group, and a phenyl ring with a methoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound could depend on the functional groups present in the molecule. For instance, the carboxylic acid group could undergo reactions like esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like carboxylic acid could make it soluble in polar solvents .Scientific Research Applications
X-ray Powder Diffraction in Synthesis
1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is used as an intermediate in the synthesis of various compounds. For instance, its derivative, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, is a key intermediate in creating the anticoagulant apixaban. X-ray powder diffraction data for such compounds are crucial for understanding their crystallographic properties (Wang et al., 2017).
Antioxidant Activity
Derivatives of this compound exhibit significant antioxidant properties. For example, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown potent antioxidant activities, outperforming known antioxidants like ascorbic acid in certain instances (Tumosienė et al., 2019).
Anti-inflammatory and Analgesic Properties
Compounds synthesized from this compound derivatives have been investigated for their anti-inflammatory and analgesic effects. These properties are explored through quantitative structure-activity relationship (QSAR) studies, indicating potential applications in pain and inflammation management (Muchowski et al., 1985).
Supramolecular Chemistry
The study of supramolecular arrangements of this compound analogues has been crucial in understanding weak intermolecular interactions. This research provides insights into how these compounds can form complex structures, even without a hydrogen bond donor and acceptor system (Samipillai et al., 2016).
Treatment and Nursing Applications
Some derivatives of this compound have been synthesized and evaluated for their application in treating conditions like children bronchial pneumonia. These compounds' biological activities, such as TNF-α and IL-1β release inhibition, make them potential candidates for respiratory tract treatments (Ding & Zhong, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-4-2-3-9(6-10)13-7-8(12(15)16)5-11(13)14/h2-4,6,8H,5,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHSYKGLJVRMNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387819 | |
Record name | 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63674-47-5 | |
Record name | 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.